molecular formula C17H22N4O2 B14397245 N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea CAS No. 87666-29-3

N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea

Cat. No.: B14397245
CAS No.: 87666-29-3
M. Wt: 314.4 g/mol
InChI Key: KSRCLWJFUIILAU-UHFFFAOYSA-N
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Description

N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propylurea is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group. The phenyl group attached to the pyridazinone ring and the propylurea moiety contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propylurea typically involves the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with propylurea. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propylurea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

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Properties

CAS No.

87666-29-3

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-propylurea

InChI

InChI=1S/C17H22N4O2/c1-2-11-18-17(23)19-12-6-13-21-16(22)10-9-15(20-21)14-7-4-3-5-8-14/h3-5,7-10H,2,6,11-13H2,1H3,(H2,18,19,23)

InChI Key

KSRCLWJFUIILAU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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